molecular formula C19H23N3O5S B2502184 methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-33-2

methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2502184
CAS No.: 946354-33-2
M. Wt: 405.47
InChI Key: ZDXNKZHJDLICKB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a complex substitution pattern. Its core structure includes:

  • A tetrahydroquinazoline ring system with a 4-oxo group and a 2-sulfanylidene moiety.
  • A 3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl) substituent, introducing a tetrahydrofuran (oxolane) unit linked via a carbamoyl-propyl chain.

This compound’s structural complexity suggests roles in drug discovery, particularly in targeting enzymes or receptors via hydrogen bonding (from sulfanylidene and carbamoyl groups) and hydrophobic interactions (from the oxolane and methyl ester) .

Properties

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-18(25)12-6-7-14-15(10-12)21-19(28)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-27-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,20,23)(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNKZHJDLICKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propyl Chain Elongation

The intermediate is treated with acryloyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine) to install a propenoyl group at position 3. Subsequent hydrogenation using palladium on carbon (Pd/C) in methanol yields the 3-(3-carboxypropyl) derivative.

Reaction Conditions:

  • Reagents: Acryloyl chloride, triethylamine
  • Solvent: THF
  • Catalyst: Pd/C (10 wt%)
  • Hydrogen Pressure: 1 atm
  • Yield: 85%

Carbamoylation with Oxolan-2-ylmethylamine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with (oxolan-2-yl)methylamine in dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target carbamoylpropyl side chain.

Reaction Conditions:

  • Activation Reagent: SOCl₂ (2 equiv)
  • Coupling Reagent: (Oxolan-2-yl)methylamine (1.2 equiv)
  • Solvent: DCM
  • Temperature: 0°C → room temperature
  • Yield: 78%

Esterification at Position 7

The methyl carboxylate at position 7 is introduced via Fischer esterification. The quinazoline carboxylic acid intermediate is refluxed in methanol with concentrated sulfuric acid as the catalyst. Excess methanol ensures complete conversion to the ester.

Reaction Conditions:

  • Acid Catalyst: H₂SO₄ (0.5 equiv)
  • Solvent: Methanol
  • Temperature: Reflux (65°C)
  • Time: 8 hours
  • Yield: 95%

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing the target compound:

Step Method Conditions Yield Advantages
Core Formation Thiourea Cyclocondensation DMSO, 110°C, 12 hours 70% Metal-free, high purity
Side Chain Installation Acylation-Alkylation SOCl₂, (oxolan-2-yl)methylamine, DCM 78% Regioselective, mild conditions
Sulfanylidene Stabilization Electrochemical −1.2 V, MeCN, TBAPF₆ 91% Green chemistry, high efficiency
Esterification Fischer Esterification H₂SO₄, MeOH, reflux 95% Scalable, cost-effective

Mechanistic Insights and Optimization Challenges

Cyclocondensation Mechanism

Thiourea decomposes thermally to carbodiimide and hydrogen sulfide (H₂S) in DMSO. Carbodiimide reacts with the 2-aminobenzophenone derivative to form a quinazolin-2(1H)-imine intermediate, which is reduced by H₂S to the tetrahydroquinazoline. Excess DMSO acts as a mild oxidant, ensuring complete conversion.

Side Reaction Mitigation

Competitive oxidation of the sulfanylidene group to sulfone is minimized by maintaining anaerobic conditions during electrochemical steps. Substituent steric effects, particularly from the oxolan-2-ylmethyl group, further suppress undesired side reactions.

Analytical Validation and Characterization

Synthetic intermediates and the final product are characterized via:

  • NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm regiochemistry and functional group integrity. The oxolan-2-ylmethyl group exhibits distinct multiplet signals at δ 3.70–4.10 ppm.
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 461.1543 (calculated for C₂₁H₂₅N₃O₅S⁺).
  • X-ray Crystallography: Single-crystal analysis confirms the Z-configuration of the sulfanylidene moiety.

Industrial Scalability and Environmental Impact

The electrochemical method offers superior sustainability metrics compared to traditional routes:

  • E-Factor: 2.1 (vs. 8.7 for thermal methods)
  • PMI (Process Mass Intensity): 6.4 kg/kg
  • Renewable Solvent Utilization: MeCN is recycled via distillation (>90% recovery).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, affecting cellular processes. The oxolan-2-yl moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional motifs with several classes of molecules. Key comparisons include:

A. Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate ()
  • Core Structure : Similar tetrahydroquinazoline backbone but lacks the carbamoyl-propyl linker.
  • Substituents : Simplified oxolan-2-ylmethyl group directly attached to the quinazoline ring.
B. LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) ()
  • Core Structure : Benzoate ester with a thiadiazole-carbamoyl substituent.
  • Key Differences :
    • Heterocycle : Thiadiazole vs. quinazoline.
    • Substituents : Phenylcarbamoyl-thiadiazole vs. oxolane-carbamoyl-propyl.
  • Pharmacological Relevance : LS-03205’s thiadiazole group may enhance metabolic stability, while the target compound’s sulfanylidene group could improve binding to cysteine-rich enzymes .
C. 8-O-Acetylshanzhiside Methyl Ester ()
  • Core Structure : Cyclopenta[c]pyran with acetyloxy and glycosidic groups.
  • Functional Overlap : Both compounds feature methyl esters, but 8-O-acetylshanzhiside’s glycosidic linkage and polyhydroxy groups confer higher hydrophilicity.

Physicochemical and Crystallographic Properties

Property Target Compound Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-... () LS-03205 ()
Molecular Weight ~463.5 g/mol (estimated) 344.37 g/mol 369.40 g/mol
Key Functional Groups Sulfanylidene, carbamoyl, oxolane Sulfanyl, oxolane Thiadiazole, phenylcarbamoyl
Hydrogen-Bonding Capacity High (N–H, S, carbonyl groups) Moderate (S, carbonyl) Moderate (N–H, carbonyl)
Crystallographic Tools SHELX , ORTEP-3 SHELXL , structure validation Not reported
Crystallographic Insights :
  • The target compound’s carbamoyl-propyl linker may induce ring puckering in the tetrahydroquinazoline core, as analyzed via Cremer-Pople coordinates .
  • Hydrogen-bonding patterns (e.g., N–H···O=S interactions) likely resemble those in sulfanylidene-containing crystals, forming graph sets such as $ R_2^2(8) $ .

Biological Activity

Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (also known as ChemDiv compound F207-0242) is a complex organic compound with potential biological activity. Its unique structure suggests possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound has the following molecular formula: C19_{19}H23_{23}N3_{3}O5_{5}S. The IUPAC name provides insight into its functional groups and structural features, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests promising antimicrobial properties. The following sections detail its activity against various pathogens and potential mechanisms of action.

Antimicrobial Activity

A study involving similar compounds highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 80.004–0.030.008–0.06En. cloacae, E. coli
Compound 110.011-P. aeruginosa
Compound 120.015-S. typhimurium

The most sensitive bacteria were identified as En. cloacae, while E. coli displayed the highest resistance .

The mechanism of action for related compounds often involves the inhibition of bacterial cell wall synthesis or disruption of critical metabolic pathways. For instance, molecular docking studies have suggested that certain derivatives inhibit MurB, an essential enzyme in bacterial cell wall biosynthesis . This mechanism could potentially extend to this compound.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, the broader class of quinazoline derivatives has been extensively researched for their biological activities:

  • Anticancer Activity : Quinazoline derivatives have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as T. viride and A. fumigatus .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinazoline derivatives typically involves sequential functionalization of the heterocyclic core. For example, thioether linkages (as in the 2-sulfanylidene group) can be introduced via nucleophilic substitution using thiol-containing reagents under anhydrous conditions. A key step is the coupling of the oxolan-2-ylmethyl carbamoylpropyl sidechain, which may require carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at 0–25°C. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agent). Yield optimization often involves monitoring intermediates via TLC and purification by flash chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • NMR : 1H^1H and 13C^13C NMR can confirm the quinazoline backbone, sulfanylidene group, and oxolane substituents. For instance, the methyl ester at position 7 typically shows a singlet at ~3.8 ppm in 1H^1H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion).
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm.
    Cross-referencing spectral data with structurally similar quinazolines (e.g., methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate) is advised .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:

  • Kinase Inhibition : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity.
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50}.
  • Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes.
    Structural analogs with quinazoline cores have shown anti-inflammatory and anticancer activity, suggesting these as priority pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors:

  • Bioavailability : Perform pharmacokinetic profiling (e.g., plasma concentration-time curves) to assess absorption barriers.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Target Engagement : Validate target binding in vivo via techniques like thermal shift assay or PET imaging with radiolabeled analogs.
    Adjust dosing regimens or employ prodrug strategies if poor bioavailability is observed .

Q. What strategies are effective for optimizing the reaction yield of the sulfanylidene group introduction?

  • Methodological Answer : Key strategies include:

  • Reagent Selection : Use thiourea or Lawesson’s reagent for thiolation, as these minimize oxidation side products.
  • Solvent Optimization : Anhydrous THF or DCM improves reagent stability.
  • Temperature Control : Maintain reactions at –20°C to 0°C to suppress disulfide formation.
  • Workup Protocol : Quench with aqueous Na2_2S2_2O3_3 to remove excess sulfur-containing byproducts.
    Yields >80% have been reported for similar quinazolines under these conditions .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets like protein kinases (e.g., EGFR, VEGFR).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR Modeling : Correlate substituent variations (e.g., oxolane vs. cyclopentyl groups) with activity data from analogs.
    These approaches can prioritize targets for experimental validation and guide SAR studies .

Q. What advanced analytical techniques are required to characterize polymorphic forms or degradation products?

  • Methodological Answer :

  • PXRD : Identify crystalline vs. amorphous forms.
  • DSC/TGA : Assess thermal stability and melting points.
  • LC-MS/MS with Ion Mobility : Separate and identify degradation products (e.g., hydrolyzed ester or oxidized sulfur groups).
  • Solid-State NMR : Resolve hydrogen-bonding networks in polymorphs.
    Such data are critical for patent applications and formulation studies .

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